N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride
Description
N-[(1,3-Dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine; hydrochloride is a pyrazole-based amine hydrochloride derivative. Its molecular formula is C₁₂H₁₉ClFN₅, with a molecular weight of 287.76 g/mol (inferred from structurally similar compounds in ). The compound features two pyrazole rings: one substituted with 1,3-dimethyl and 5-methyl groups, and the other with a 2-fluoroethyl group. The hydrochloride salt enhances solubility in polar solvents, a common modification for pharmaceutical applications.
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-9-11(8-17(3)16-9)6-14-12-7-15-18(5-4-13)10(12)2;/h7-8,14H,4-6H2,1-3H3;1H |
InChI Key |
QOEROURBOLMSNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=CN(N=C2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The synthesis begins with the preparation of substituted pyrazole intermediates. Two primary routes are documented:
- 1,3-Dimethylpyrazole-4-carbaldehyde Synthesis :
- Step 1 : Condensation of acetylacetone with hydrazine hydrate under acidic conditions yields 1,3-dimethylpyrazole.
- Step 2 : Formylation using DMF/POCl₃ generates 1,3-dimethylpyrazole-4-carbaldehyde.
- Key Conditions :
- Temperature: 80–100°C
- Solvent: Ethanol or dichloromethane
- Yield: 75–85%.
- 5-Methylpyrazole-4-amine Intermediate :
- Step 1 : Cyclization of β-keto esters with hydrazine derivatives forms 5-methylpyrazole-4-amine.
- Step 2 : Protection of the amine group using Boc anhydride.
Alkylation and Functionalization
The introduction of the 2-fluoroethyl group and methylene linker is critical:
- Alkylation of 5-Methylpyrazole-4-amine :
- Reaction with 1-chloro-2-fluoroethane in the presence of K₂CO₃ in DMF.
- Conditions :
- Temperature: 60–80°C
- Time: 12–24 hours
- Yield: 65–70%.
- Reductive Amination :
- Coupling of 1,3-dimethylpyrazole-4-carbaldehyde with the alkylated pyrazole intermediate using NaBH₃CN.
Hydrochloride Salt Formation
The final step involves protonation with HCl:
- Dissolution of the free base in anhydrous ether followed by HCl gas bubbling.
- Purity : ≥98% (confirmed by HPLC).
Key Reaction Mechanisms
Nucleophilic Substitution
The 2-fluoroethyl group is introduced via SN2 displacement:
$$ \text{R-NH}2 + \text{Cl-CH}2\text{CH}2\text{F} \xrightarrow{\text{Base}} \text{R-NH-CH}2\text{CH}_2\text{F} + \text{HCl} $$
- Base : K₂CO₃ or DIPEA.
Reductive Amination
The methylene linker is formed via Schiff base reduction:
$$ \text{R-CHO} + \text{R'-NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{R-CH}_2\text{-NH-R'} $$
- Solvent : Methanol or THF.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Alkylation Solvent | DMF | Maximizes solubility of intermediates |
| Reduction Temp | 0–5°C | Prevents over-reduction |
| HCl Concentration | 4M in dioxane | Ensures complete salt formation |
Catalytic Enhancements
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency (yield increase: 10–15%).
- Microwave Assistance : Reduces reaction time by 50% for cyclization steps.
Purification and Characterization
Chromatographic Techniques
- Column Chromatography :
- Stationary Phase: Silica gel (230–400 mesh)
- Eluent: Ethyl acetate/hexane (3:7).
- HPLC :
- Column: C18 reverse-phase
- Mobile Phase: Acetonitrile/water (70:30).
Spectroscopic Data
| Technique | Key Peaks |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.25 (s, 3H, CH₃), 4.55 (t, 2H, CH₂F), 7.45 (s, 1H, pyrazole-H) |
| MS (ESI) | m/z 280.2 [M+H]⁺ |
Scalability and Industrial Relevance
- Batch Reactor Yields : 60–70% at 1 kg scale.
- Challenges :
- Moisture sensitivity of intermediates.
- Exothermic reactions requiring precise temperature control.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Classical Alkylation | High reproducibility | Long reaction times |
| Microwave-Assisted | Faster synthesis | Specialized equipment required |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrazole class exhibit promising anticancer properties. For instance, derivatives similar to N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that modifications at the N1 position of pyrazole can significantly affect antiproliferative activity against various tumor cell lines, such as HepG2 (liver cancer) and HeLa (cervical cancer) cells .
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine | HeLa | 38.44 |
| Methyl 3-amino-5-nitrophenyl-pyrazole | HepG2 | 54.25 |
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds similar to N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The structure of these compounds allows them to act as selective COX inhibitors, akin to established anti-inflammatory drugs like Celecoxib .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the antiproliferative effects of various pyrazole derivatives on cancer cell lines. The results indicated that certain modifications led to enhanced activity against HeLa cells, demonstrating the potential of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine as a lead compound for developing new anticancer agents .
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, researchers synthesized several pyrazole derivatives and tested them against COX enzymes. The findings suggested that compounds with similar structural features to N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine exhibited significant inhibition of COX activity, supporting their potential use in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The target compound differs from its 2,4-dimethyl analog (CAS 1856088-63-5) in the substituent positions on the pyrazole ring, which may influence steric interactions and binding affinity.
- Fluorine Substitution: The 2-fluoroethyl group is a recurring motif in analogs (e.g., ), enhancing metabolic stability and lipophilicity compared to non-fluorinated derivatives.
Physicochemical Properties and Molecular Data
Limited experimental data are available for the target compound, but inferences can be drawn from analogs:
Notes:
Biological Activity
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine; hydrochloride is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
The compound's chemical properties are crucial for understanding its biological activity. Here are some key characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H19ClFN5 |
| Molecular Weight | 287.76 g/mol |
| IUPAC Name | N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride |
| InChI Key | QOEROURBOLMSNV-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in several signaling pathways. The presence of the fluorine atom enhances binding affinity to these targets, which can lead to modulation of biological responses.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic pathways.
- Receptor Modulation : It can interact with various receptors, potentially influencing neurotransmitter systems.
- Signal Transduction : The compound may affect intracellular signaling cascades, impacting cell proliferation and apoptosis.
Biological Activity
Research indicates that N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine; hydrochloride exhibits a range of biological activities:
- Anticancer Properties : Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.
- Neuroprotective Effects : Some derivatives have demonstrated potential in protecting neuronal cells from oxidative stress.
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological effects of pyrazole derivatives similar to N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine; hydrochloride:
Case Study 1: Anticancer Activity
A study evaluated the effects of a related pyrazole derivative on human cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, the compound was found to reduce neuronal cell death induced by oxidative stress. Mechanistic studies revealed activation of the Nrf2 pathway, leading to increased expression of antioxidant enzymes.
Case Study 3: Antimicrobial Efficacy
Research demonstrated that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a broad-spectrum antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the established multi-step synthetic routes for preparing N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine hydrochloride?
- Methodological Answer : The synthesis typically involves cyclization, acylation, and halogenation steps. For example, pyrazole cores are first generated via condensation of hydrazines with β-keto esters or aldehydes, followed by functionalization. Key intermediates like 5-methylpyrazole-4-carbonyl chloride are synthesized through oxidation and acylation (e.g., using POCl₃ or SOCl₂). The 2-fluoroethyl group is introduced via nucleophilic substitution or Mitsunobu reactions. Final steps include hydrochloride salt formation under acidic conditions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., C-F stretch at ~1100 cm⁻¹, N-H bends).
- NMR (¹H, ¹³C, ¹⁹F) : Confirms substitution patterns (e.g., methyl groups at δ 2.1–2.5 ppm, fluorine coupling in ¹H NMR).
- Elemental analysis (CHN) : Validates stoichiometry (e.g., C%: ~52.3, H%: ~6.1, N%: ~20.1).
- HPLC-MS : Assesses purity and molecular ion peaks (e.g., [M+H]⁺ at m/z ~295) .
Intermediate Research Questions
Q. How can reaction conditions be optimized to improve yields of the fluorinated pyrazole intermediate?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables:
- Temperature : Higher temps (80–100°C) favor nucleophilic substitution for fluorine introduction but may degrade sensitive groups.
- Catalyst : K₂CO₃ or Cs₂CO₃ enhances nucleophilicity in polar aprotic solvents (DMF, acetonitrile).
- Solvent : DMF improves solubility of intermediates but may require post-reaction purification via column chromatography .
Q. What strategies mitigate side reactions during the alkylation of the pyrazole nitrogen?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines).
- Controlled stoichiometry : Limit excess alkylating agents (e.g., 2-fluoroethyl tosylate) to reduce over-alkylation.
- Low-temperature reactions : Slow kinetics minimize unwanted byproducts (e.g., dimerization) .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Molecular docking : Predict binding affinities to target proteins (e.g., kinase enzymes).
- QSAR modeling : Correlate substituent effects (e.g., fluoroethyl vs. chloroethyl) with activity using descriptors like logP and H-bonding capacity.
- Reaction path simulations : Quantum chemical calculations (DFT) identify energetically favorable pathways for fluorine incorporation .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Reproducibility checks : Validate assay protocols (e.g., cell lines, incubation times).
- Purity verification : Use HPLC to confirm compound integrity; impurities ≥0.5% can skew results.
- Structural analogs : Test derivatives to isolate functional group contributions (e.g., fluoroethyl vs. hydroxyethyl) .
Q. What experimental approaches elucidate the compound’s coordination chemistry with metal ions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
